molecular formula C7H8ClN3O2 B1456964 Ethyl 3-amino-6-chloropyridazine-4-carboxylate CAS No. 1161847-32-0

Ethyl 3-amino-6-chloropyridazine-4-carboxylate

Cat. No.: B1456964
CAS No.: 1161847-32-0
M. Wt: 201.61 g/mol
InChI Key: MNDSXVIOHQUROW-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 3-amino-6-chloropyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The imidazo[1,2-b]pyridazine scaffold, to which Ethyl 3-amino-6-chloropyridazine-4-carboxylate belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . This compound and its derivatives show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

Mechanism of Action

Target of Action

It is known that the compound has a negative potential region, which is usually related to the lone pair of electronegative atoms . This suggests that the compound may interact with biological targets that have a positive charge or are electron-deficient.

Mode of Action

The negative potential region of the compound, which is mainly distributed in the oxygen atom of the ester group, may provide electrons and serve as a nucleophilic attack site . This suggests that the compound could interact with its targets through nucleophilic substitution reactions.

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-6-chloropyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial for modulating signal transduction pathways and cellular responses. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of specific genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors or chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air can lead to its degradation, which may alter its biochemical activity and efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or reducing disease symptoms. At higher doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, or systemic toxicity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic properties and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization, accumulation, and overall bioavailability. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals or post-translational modifications can direct this compound to particular compartments or organelles within the cell. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-chloropyridazine-4-carboxylate typically involves the reaction of 3-amino-6-chloropyridazine with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-chloropyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-6-chloropyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the pyridazine ring allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-amino-6-chloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSXVIOHQUROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161847-32-0
Record name ethyl 3-amino-6-chloropyridazine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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